GPR34 Antagonist Activity: 2-(Benzyloxy)acetamide-Containing Derivative (5e) Demonstrates High Potency vs. Reference Antagonist
Derivative 5e, which incorporates a 2-(benzyloxy)acetamide-derived scaffold, exhibited potent antagonism of the GPR34 receptor with an IC50 of 0.059 μM in the Tango assay and 0.680 μM in the GloSensor cAMP assay. [1] This potency is notable compared to the initial hit compound in the same study, which showed IC50 values exceeding 10 μM, representing an improvement factor of >169-fold in the Tango assay. [1] The benzyloxy moiety on the phenyl ring was essential for this activity; removal or modification of this group led to a complete loss of activity, as determined in structure-activity relationship (SAR) studies. [1]
| Evidence Dimension | GPR34 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.059 μM (Tango assay); 0.680 μM (GloSensor cAMP assay) |
| Comparator Or Baseline | Initial hit compound (IC50 >10 μM in same assay) |
| Quantified Difference | >169-fold improvement in Tango assay |
| Conditions | CHO cells expressing human GPR34; Tango β-arrestin recruitment assay and GloSensor cAMP accumulation assay |
Why This Matters
Researchers developing GPR34 antagonists for immuno-oncology applications require the precise benzyloxy acetamide scaffold present in 2-(benzyloxy)acetamide to achieve sub-micromolar target engagement.
- [1] Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. EuroFarma OvidDS, 2024. View Source
